2',3'-O-Isopropylideneadenosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

362-75-4 |

|---|---|

Molecular Formula |

C13H17N5O4 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

InChI |

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |

InChI Key |

LCCLUOXEZAHUNS-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |

Other CAS No. |

362-75-4 |

Synonyms |

2',3'-isopropylideneadenosine 2',3'-O-isopropylidene adenosine |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of 2',3'-O-Isopropylideneadenosine. This compound is a crucial intermediate in the synthesis of various nucleoside analogues used in biomedical research and drug discovery.

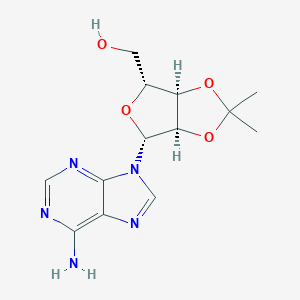

Chemical Structure of this compound

This compound is a derivative of the naturally occurring nucleoside, adenosine. Its structure is characterized by the presence of an isopropylidene group that acts as a protecting group for the 2' and 3' hydroxyl groups of the ribose sugar moiety. This protection is achieved by reacting adenosine with acetone or a related compound in the presence of an acid catalyst, forming a five-membered ring fused to the ribose ring.

The core structure consists of an adenine base attached to a ribose sugar via a β-N9-glycosidic bond. The isopropylidene group forms a 1,3-dioxolane ring with the 2' and 3' oxygen atoms of the ribose. This protection is advantageous as it allows for selective chemical modifications at the 5'-hydroxyl group or on the adenine base without affecting the 2' and 3'-hydroxyls.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2][3] |

| Molecular Weight | 307.31 g/mol | [3][4][5] |

| CAS Number | 362-75-4 | [2][3][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 221-222 °C | [3][5][6] |

| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane | [3] |

| Solubility | Soluble in DMSO and Methanol | |

| Storage Temperature | Room temperature, recommended below 15°C in a dark and dry place | [5] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Observed Data | References |

| ¹H NMR | Spectra available, typically run in DMSO-d₆. Key signals include those for the adenine protons, ribose protons, and the methyl protons of the isopropylidene group. | [4] |

| Infrared (IR) Spectroscopy | Spectra available. Characteristic peaks would include N-H stretching for the amine group, C-H stretching for the aliphatic and aromatic moieties, and C-O stretching for the ether and alcohol groups. | [1][2] |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available, showing the molecular ion peak consistent with the molecular weight. | [1] |

| Raman Spectroscopy | Spectra available. | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of adenosine with an acetone equivalent.[9] A general protocol is provided below.

Materials:

-

Adenosine

-

2,2-Dimethoxypropane or Acetone

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Anhydrous solvent (e.g., DMF or Acetone)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Suspend adenosine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Add 2,2-dimethoxypropane and the acid catalyst (e.g., p-TsOH) to the suspension.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically when the starting material, adenosine, is no longer visible on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. The proton NMR spectrum will show characteristic signals for the protons on the adenine base, the ribose sugar, and the two methyl groups of the isopropylidene protecting group. The carbon NMR will similarly show distinct signals for each carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[10] The spectrum of this compound will exhibit characteristic absorption bands for N-H bonds of the primary amine, C-N bonds of the aromatic rings, C-O bonds of the ether and alcohol, and C-H bonds of the aliphatic and aromatic parts of the molecule.[10]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (307.31 g/mol ).

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various adenosine derivatives.[7][11] The protection of the 2' and 3' hydroxyl groups allows for selective reactions at the 5'-hydroxyl group, such as oxidation, phosphorylation, or the introduction of other functional groups.[12] It is also used in the synthesis of N⁶-substituted adenosine analogues, which are of interest in medicinal chemistry.[11]

The following diagram illustrates a general workflow for the use of this compound in the synthesis of adenosine derivatives.

Caption: General synthetic workflow illustrating the use of this compound.

Conclusion

This compound is a cornerstone intermediate for the chemical synthesis of modified nucleosides. Its structure, with the protected 2' and 3' hydroxyl groups, provides a versatile platform for the development of novel adenosine analogues for therapeutic and research applications. A thorough understanding of its properties and synthetic methodologies is essential for researchers in the fields of medicinal chemistry, biochemistry, and drug development.

References

- 1. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 2. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 3. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 4. This compound(362-75-4) 1H NMR [m.chemicalbook.com]

- 5. This compound | 362-75-4 | NI05151 [biosynth.com]

- 6. This compound | 362-75-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]

- 10. compoundchem.com [compoundchem.com]

- 11. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS#:18210-77-0 | this compound 5'-aldehyde | Chemsrc [chemsrc.com]

A Technical Guide to 2',3'-O-Isopropylideneadenosine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneadenosine is a pivotal protected nucleoside analog widely utilized in medicinal chemistry and biochemical research. Its structural modification—the isopropylidene group protecting the 2' and 3' hydroxyls of the ribose sugar—renders it a stable and versatile intermediate for the synthesis of a myriad of adenosine derivatives, including antiviral and anticancer agents. This document provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its applications in drug development and the study of cellular processes.

Core Properties

This compound is a white to off-white crystalline powder.[1][2][3][4] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| CAS Number | 362-75-4[1][5][6] |

| Molecular Formula | C₁₃H₁₇N₅O₄[5][7] |

| Molecular Weight | 307.31 g/mol [1][5] |

| IUPAC Name | [(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][5][8]dioxol-4-yl]methanol[9] |

| Synonyms | 2',3'-IPA, 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)adenine[6][10] |

| InChI Key | LCCLUOXEZAHUNS-WOUKDFQISA-N[8] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 221-222 °C | [5][6][11] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Optical Activity | [α]²⁰/D: -98.5° (c=1 in dioxane) | [6][11] |

| Solubility | DMSO: ≥ 100 mg/mL | [3] |

| Slightly soluble in Dioxane, Methanol | [6] | |

| pKa (Predicted) | 14.14 ± 0.10 | [6] |

| Storage Temperature | Room Temperature; Keep sealed in a dry, dark place | [6] |

Table 3: Spectroscopic Data

| Technique | Data Summary |

| ¹H NMR | Spectrum available in DMSO-d₆ |

| IR Spectrum | Data available via NIST Chemistry WebBook |

| Mass Spectrum | Electron Ionization data available via NIST Chemistry WebBook |

Experimental Protocols

The isopropylidene protecting group allows for selective chemical modifications at the 5'-hydroxyl position, making this compound a cornerstone for synthetic nucleoside chemistry.

Synthesis of this compound

This protocol describes a general and efficient method for the acetonide protection of adenosine.

Principle: The reaction involves an acid-catalyzed acetal exchange between adenosine and 2,2-dimethoxypropane (or a similar acetal donor like 2-methoxypropene) to form the five-membered dioxolane ring across the 2' and 3' hydroxyls.

Materials:

-

Adenosine

-

Anhydrous Acetone (or Dimethylformamide - DMF)

-

2,2-dimethoxypropane or 2-methoxypropene

-

p-Toluenesulfonic acid (TsOH) or another acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (approx. 3-4 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (TsOH).

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically observing the disappearance of the adenosine spot and the appearance of a new, less polar product spot. The reaction is generally complete within 2-4 hours.

-

Once the reaction is complete, neutralize the acid catalyst by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM), to afford pure this compound as a white solid.

Use as a Synthetic Intermediate: 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine

This protocol demonstrates the utility of this compound for selective modification at the 5' position, a common step in creating probes and therapeutic candidates.[12]

Principle: The free 5'-hydroxyl group is first converted to a good leaving group (e.g., a tosylate), which is then displaced by an azide nucleophile via an Sₙ2 reaction.

Materials:

-

This compound

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Tosylation: Dissolve this compound (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, approx. 1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours, then let it warm to room temperature overnight. Monitor by TLC for the formation of the more nonpolar tosylated intermediate.

-

Quench the reaction by adding ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5'-O-tosyl-2',3'-O-isopropylideneadenosine, which can be used directly in the next step.

-

Azidation: Dissolve the crude tosylated intermediate in anhydrous DMF.

-

Add sodium azide (NaN₃, approx. 3-5 equivalents) and heat the mixture (e.g., to 60-80 °C).

-

Stir the reaction at this temperature for several hours until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel chromatography to yield the final product, 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.

Applications in Research and Drug Development

This compound is not typically a final therapeutic product but rather a critical building block. Its enhanced stability and the synthetic accessibility of its 5'-hydroxyl group make it invaluable.[1]

-

Antiviral and Anticancer Agents: It serves as a key intermediate in the synthesis of a wide range of nucleoside analogs designed to interfere with viral replication or cancer cell proliferation.[1][3]

-

Biochemical Research: The compound is used to create modified adenosine molecules to probe biological systems.[1] This includes studying adenosine receptors, understanding nucleotide metabolism, and evaluating the activity of enzymes like adenosine deaminase.[1][11][12]

-

Molecular Scaffolding: The protected ribose can act as a scaffold for introducing modifications at the 5' and even the 1' positions, allowing for systematic exploration of structure-activity relationships (SAR) in drug discovery.[11]

Conclusion

This compound is a fundamental tool in the arsenal of chemists and biochemists. Its well-defined physical properties, straightforward synthesis, and, most importantly, its role as a selectively protected intermediate enable the creation of complex and novel nucleoside derivatives. This capacity underpins significant research efforts in developing new therapeutics and unraveling the intricate signaling pathways within biological systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aurora-biotech.com [aurora-biotech.com]

- 5. This compound | 362-75-4 | NI05151 [biosynth.com]

- 6. This compound | 362-75-4 [chemicalbook.com]

- 7. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 8. This compound(362-75-4) 1H NMR [m.chemicalbook.com]

- 9. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound 362-75-4 | 東京化成工業株式会社 [tcichemicals.com]

- 11. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 12. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 2',3'-O-Isopropylideneadenosine: A Key Intermediate in Nucleoside Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative of adenosine, a fundamental component of nucleic acids and a key signaling molecule. The isopropylidene group masks the 2' and 3' hydroxyl groups of the ribose sugar, rendering the 5'-hydroxyl group as the primary site for chemical modification. This strategic protection makes this compound an invaluable intermediate in the synthesis of a wide array of nucleoside analogues, which are cornerstone molecules in the development of antiviral and anticancer therapeutics. Its utility lies in enabling selective modifications at the 5' position and on the purine base, leading to the creation of novel drug candidates with enhanced efficacy and metabolic stability.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| CAS Number | 362-75-4 | [1][2] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2] |

| Molecular Weight | 307.31 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 221-222 °C | [1] |

| Solubility | Slightly soluble in Dioxane, DMSO, Methanol | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Role in Drug Development and Research

This compound serves as a critical starting material for the synthesis of modified nucleosides that can act as inhibitors of key viral or cellular enzymes. By protecting the vicinal diol of the ribose, researchers can selectively perform reactions on other parts of the molecule. This has been instrumental in the development of:

-

Antiviral Agents: Many antiviral drugs are nucleoside analogues that, once incorporated into the viral genome, terminate chain elongation. The synthesis of these analogues often begins with a protected nucleoside like this compound to allow for modifications that confer selective toxicity to viral polymerases.

-

Anticancer Therapeutics: Similarly, in cancer therapy, nucleoside analogues can interfere with DNA and RNA synthesis in rapidly dividing cancer cells. The targeted synthesis of these compounds is facilitated by the use of protected intermediates.

-

Biochemical Probes: Modified nucleosides are also synthesized to study cellular processes, such as signal transduction and enzyme mechanisms. This compound is a common precursor for creating these molecular tools.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a nucleoside analogue.

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane to form the isopropylidene acetal.

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol solvent system

Procedure:

-

Suspend adenosine in anhydrous acetone and anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to yield pure this compound as a white solid.

Protocol 2: General Workflow for the Synthesis of 5'-Modified Nucleoside Analogues

This protocol outlines a general workflow for the modification of the 5'-hydroxyl group of this compound, a common step in the synthesis of various nucleoside analogues.

Workflow:

-

Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of this compound is typically activated to facilitate nucleophilic substitution. Common methods include conversion to a tosylate, mesylate, or halide.

-

Nucleophilic Displacement: The activated 5'-position is then reacted with a desired nucleophile to introduce the modification. This can include azides, amines, thiols, or other functional groups.

-

Deprotection: The final step involves the removal of the 2',3'-O-isopropylidene protecting group. This is typically achieved by acid-catalyzed hydrolysis, for example, with trifluoroacetic acid (TFA) in water or aqueous acetic acid, to yield the final 5'-modified nucleoside analogue.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use and biological context of this compound.

Caption: Synthetic pathway from adenosine to a final nucleoside analogue.

Caption: Simplified adenosine receptor signaling pathways.

References

The Enduring Cornerstone of Nucleoside Chemistry: An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Innovation

2',3'-O-Isopropylideneadenosine, a seemingly unassuming molecule, holds a pivotal position in the annals of medicinal chemistry and drug discovery. Its significance lies not in its own therapeutic prowess, but in its role as a cornerstone intermediate, enabling the synthesis of a vast array of modified nucleosides that have revolutionized the treatment of viral infections and cancer. This technical guide delves into the discovery, history, and core methodologies associated with this indispensable research tool.

The journey of this compound begins in the early 20th century with the groundbreaking work of Phoebus Levene and his collaborators. Their meticulous investigations into the structure of nucleic acids laid the foundation for modern molecular biology. While the exact first synthesis of the adenosine derivative is a historical footnote, the pioneering work of Levene and Tipson in the 1930s on the preparation of acetone derivatives of ribonucleosides was a critical advancement. This strategic protection of the 2' and 3' hydroxyl groups of the ribose sugar unlocked the potential for selective modification at the 5' position, a gateway to novel therapeutic agents. Over the decades, the demand for antiviral and anticancer nucleoside analogs has driven the refinement of synthetic methods for this compound, transforming it from a laboratory curiosity into a commercially available and indispensable building block.

Core Properties and Specifications

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol |

| CAS Number | 362-75-4 |

| Melting Point | 221-222 °C |

| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane |

| Appearance | White to off-white crystalline powder |

Experimental Protocols: Synthesis of this compound

The following section details a common and reliable method for the synthesis of this compound from adenosine. This procedure is a culmination of various refinements of the original acid-catalyzed reaction with acetone.

Reaction Scheme:

Adenosine + 2,2-Dimethoxypropane --(p-Toluenesulfonic acid)--> this compound

Materials and Reagents:

-

Adenosine

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous Acetone

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenosine (1 equivalent) in anhydrous acetone.

-

Addition of Reagents: Add 2,2-dimethoxypropane (excess, e.g., 3-5 equivalents) to the suspension.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench the reaction by adding triethylamine to neutralize the p-toluenesulfonic acid.

-

Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

-

Purification: Elute the column with a gradient of ethyl acetate in hexane, followed by ethyl acetate:methanol to isolate the pure product.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

Quantitative Data from a Representative Synthesis:

| Parameter | Value | Reference |

| Yield | 85-95% | General literature |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.35 (s, 1H), 8.14 (s, 1H), 7.33 (br s, 2H, NH₂), 6.17 (d, J=2.4 Hz, 1H), 5.48 (dd, J=6.4, 2.4 Hz, 1H), 5.02 (dd, J=6.4, 3.2 Hz, 1H), 4.63 (m, 1H), 4.14 (m, 1H), 3.65 (m, 1H), 3.54 (m, 1H), 1.55 (s, 3H), 1.33 (s, 3H) | Commercial Supplier Data |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 156.1, 152.4, 148.9, 139.8, 119.2, 113.6, 90.5, 87.2, 84.0, 81.1, 61.8, 27.1, 25.2 | Commercial Supplier Data |

| Mass Spectrum (ESI-MS) m/z | 308.1 [M+H]⁺ | Commercial Supplier Data |

Key Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of nucleoside analogs with therapeutic potential.

Antiviral Drug Development

A major application is in the synthesis of antiviral agents. By protecting the 2' and 3' hydroxyl groups, the 5'-hydroxyl group is available for modification, a key step in the development of many nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of HIV and other viral infections.

Anticancer Drug Development

Similarly, this compound serves as a precursor for the synthesis of anticancer nucleoside analogs. These compounds often function by inhibiting DNA or RNA synthesis in rapidly dividing cancer cells. The ability to selectively modify the 5' position allows for the introduction of various functional groups that can enhance the drug's efficacy and selectivity.

Probing P2Y Receptor Signaling Pathways

Adenosine and its analogs are crucial signaling molecules that act through purinergic receptors, including the P2Y receptor family. While this compound itself is not a potent agonist, its derivatives are used as pharmacological tools to study P2Y receptor function and signaling. These receptors are involved in a multitude of physiological processes, including platelet aggregation, inflammation, and neurotransmission, making them attractive drug targets.

Conclusion

From its early discovery in the nascent field of nucleic acid chemistry to its current indispensable role in modern drug development, this compound has proven to be a molecule of enduring importance. Its simple yet elegant function as a protecting group has empowered chemists to create a diverse arsenal of therapeutic agents that have had a profound impact on human health. As research into novel antiviral and anticancer therapies continues, the demand for and derivatization of this key intermediate will undoubtedly persist, solidifying its legacy as a cornerstone of nucleoside chemistry.

An In-Depth Technical Guide to the Stability and Storage of 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneadenosine is a crucial intermediate in the synthesis of various nucleoside analogues and plays a significant role in biochemical research.[1][2][3] As with any high-purity chemical compound, understanding its stability profile and adhering to appropriate storage conditions are paramount to ensure its integrity, experimental reproducibility, and the safety of research outcomes. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound. It also outlines detailed experimental protocols for researchers to conduct their own stability assessments and presents relevant biochemical pathways to provide context for its application.

Chemical and Physical Properties

This compound is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group.[2][4] This protection makes it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 362-75-4 |

| Molecular Formula | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 221-222 °C |

| Solubility | Soluble in water. Slightly soluble in Dioxane, DMSO, and Methanol.[2][5] |

| Purity | Typically ≥98% |

Recommended Storage and Handling

Proper storage is critical to maintain the stability of this compound. The following conditions are recommended by various suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (10°C - 25°C) | Prevents potential degradation from excessive heat or cold. |

| Atmosphere | Store in a dry, well-ventilated place. | The compound is susceptible to hydrolysis; therefore, minimizing exposure to moisture is crucial. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |

| Light | Keep in a dark place. | While not explicitly stated in all datasheets, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation. |

| Incompatibilities | Oxidizing agents. | Avoid storage with strong oxidizing agents to prevent chemical reactions that could degrade the compound. |

Stability Profile

Currently, detailed quantitative studies on the degradation kinetics of this compound under various conditions (e.g., a range of pH values, temperatures, and in the presence of specific enzymes) are not extensively available in peer-reviewed literature. However, based on its chemical structure and general knowledge of protected nucleosides, a qualitative stability profile can be inferred. The compound is generally considered stable under normal, recommended storage conditions.

The primary anticipated degradation pathway is the hydrolysis of the isopropylidene group, which is acid-labile. This would result in the formation of adenosine.

pH Stability

The isopropylidene protecting group is known to be sensitive to acidic conditions. Therefore, it is expected that the stability of this compound decreases significantly in acidic solutions. In neutral to basic conditions, the compound is expected to be more stable.

Thermal Stability

The compound is a solid with a high melting point, suggesting good thermal stability in its solid form under recommended storage temperatures. Stability in solution at elevated temperatures has not been quantitatively reported.

Enzymatic Stability

The isopropylidene group may offer some protection against certain enzymatic degradation pathways that target the 2' and 3' hydroxyl groups. However, its metabolism in biological systems, such as in the presence of liver homogenates, has been a subject of study, indicating that it can be transformed enzymatically.

The following table is a template for presenting quantitative stability data. Researchers are encouraged to perform studies to populate this table for their specific experimental conditions.

| Condition | Parameter | Value | Degradation Products |

| pH Stability | Half-life at pH 3 (25°C) | Data not available | Adenosine |

| Half-life at pH 7 (25°C) | Data not available | ||

| Half-life at pH 9 (25°C) | Data not available | ||

| Thermal Stability | % Degradation after 24h at 50°C (in solution) | Data not available | |

| Enzymatic Stability | Half-life in human plasma (37°C) | Data not available |

Experimental Protocols for Stability Assessment

For researchers needing to generate their own stability data, the following experimental protocols provide a general framework.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways.

Methodology:

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for several days. Also, heat a solution of the compound.

-

Photostability: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Objective: To quantify the decrease of the parent compound and the formation of degradation products over time.

Methodology:

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where adenosine and its derivatives have strong absorbance (around 260 nm).

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks generated during forced degradation studies.

Visualizations

Chemical Structure and Degradation Pathway

Caption: Predicted degradation of this compound.

Adenosine Signaling Pathway

Caption: Simplified adenosine signaling pathway.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, in a dry, dark place, and in a tightly sealed container. The primary degradation route is the acid-catalyzed hydrolysis of the isopropylidene protecting group. While specific quantitative stability data is limited in the public domain, this guide provides the necessary framework and methodologies for researchers to perform their own stability assessments. Adherence to proper storage and handling protocols is essential to ensure the quality and reliability of this important research chemical.

References

- 1. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 362-75-4 [chemicalbook.com]

- 3. This compound | 362-75-4 | NI05151 [biosynth.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 2',3'-O-Isopropylideneadenosine for Researchers and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneadenosine (CAS No. 362-75-4) is a crucial protected nucleoside derivative widely utilized in medicinal chemistry and drug development. By masking the cis-diol of the ribose sugar, it allows for selective chemical modifications at the 5'-hydroxyl position and on the purine base. This strategic protection is fundamental in the synthesis of a vast array of adenosine analogs, including potential antiviral and anticancer agents. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols involving this compound, serving as a comprehensive resource for scientists in the field.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The following tables summarize the technical specifications from several prominent vendors to facilitate easy comparison.

Table 1: General and Chemical Properties

| Property | Value |

| CAS Number | 362-75-4[1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₇N₅O₄[1][2][3][4][5] |

| Molecular Weight | 307.31 g/mol [1][3][4][5] |

| IUPAC Name | [(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1][6]dioxol-4-yl]methanol[2] |

| Synonyms | 2',3'-O-Isopropylidene-D-adenosine, 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)adenine[1][7] |

| Appearance | White to light yellow powder or crystal[7][8] |

| Melting Point | 221-222 °C[1][5][6] |

Table 2: Supplier-Specific Data

| Supplier | Product Number | Purity | Available Quantities | Storage Conditions |

| Sigma-Aldrich | I22404 | ≥98%[5][9] | 5 g, 25 g[9] | Room Temperature[5] |

| Thermo Scientific | H53401 | 98%[2] | 5 g, 25 g[2][4] | Not specified |

| Biosynth | NI05151 | Not specified | 100 g, 250 g, 500 g, 1000 g[1] | 10°C - 25°C[1] |

| TCI America | I0702 | >98.0% (HPLC)[7] | Not specified | Not specified |

| Chem-Impex | Not specified | Not specified | Not specified | Not specified |

| Xinxiang Aurora | abt-a23 | ≥98%[8] | 100 g, 1 kg, 5 kg, 25 kg[8] | Room temperature, airtight, moisture-proof[8] |

Key Applications and Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of modified nucleosides. The protection of the 2' and 3' hydroxyl groups enables regioselective reactions, particularly at the 5'-position.

Logical Workflow for Synthesis of Adenosine Analogs

The following diagram illustrates the general synthetic strategy employing this compound.

Caption: Synthetic pathway from adenosine to a modified analog.

Experimental Protocol 1: Synthesis of 2',3'-O-Isopropylidene-5'-O-tosyladenosine

This protocol details the selective tosylation of the 5'-hydroxyl group, a common step to introduce a good leaving group for subsequent nucleophilic substitution reactions.[1][2]

Materials:

-

This compound

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.1 to 1.5 equivalents of tosyl chloride to the cooled solution while stirring.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding cold water or crushed ice.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2',3'-O-isopropylidene-5'-O-tosyladenosine.

Experimental Protocol 2: Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine

This protocol describes a nucleophilic substitution reaction where the tosyl group is displaced by an azide nucleophile.[1]

Materials:

-

2',3'-O-Isopropylidene-5'-O-tosyladenosine

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2',3'-O-Isopropylidene-5'-O-tosyladenosine in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 80 °C and stir at this temperature until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.

Experimental Protocol 3: Deprotection of the Isopropylidene Group

This protocol outlines the removal of the isopropylidene protecting group to yield the final modified adenosine analog.

Materials:

-

5'-Modified-2',3'-O-isopropylideneadenosine derivative

-

Aqueous sulfuric acid (e.g., 8%) or another suitable acid (e.g., 80% acetic acid)

Procedure:

-

Treat the protected nucleoside with an aqueous acidic solution (e.g., 8% H₂SO₄).

-

Heat the reaction mixture (e.g., to 60-75 °C) with continuous stirring.

-

Monitor the reaction progress by TLC until the starting material is no longer detected.

-

Upon completion, concentrate the reaction medium to dryness.

-

Perform an appropriate workup, such as extraction with a suitable solvent system (e.g., CHCl₃/H₂O), to isolate the deprotected product.

Reaction Workflow Visualization

The following diagram illustrates the workflow for the synthesis of 5'-Azido-5'-deoxyadenosine starting from the protected adenosine.

Caption: Experimental workflow for a three-step synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US3450693A - Method of synthesizing adenosine,2',3'-o-isopropylidene-adenosine and intermediates thereof - Google Patents [patents.google.com]

- 4. This compound | 362-75-4 | NI05151 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isopropylidene Protecting Group

Core Concepts for Researchers, Scientists, and Drug Development Professionals

The isopropylidene group, also known as an acetonide, is a widely utilized protecting group for 1,2- and 1,3-diols in the multistep synthesis of complex molecules, particularly in carbohydrate and nucleoside chemistry. Its prevalence is attributed to its straightforward installation, general stability across a range of reaction conditions, and the variety of methods available for its removal. Deprotection is typically achieved through the hydrolysis of the ketal functionality under acidic conditions.

Strategic Advantages of the Isopropylidene Group

The selection of a protecting group is critical in multi-step organic synthesis, dictating the feasibility and efficiency of a synthetic route. The isopropylidene group offers a unique combination of features that make it a superior choice in many applications:

-

Ease of Formation: Isopropylidene ketals can be readily formed from diols and acetone or an acetone equivalent, such as 2,2-dimethoxypropane.

-

Stability: This group is stable to a wide array of non-acidic reagents, including bases, reducing agents, and mild oxidants, making it suitable for multi-step syntheses where various transformations are performed on other parts of the molecule.

-

Predictable Regioselectivity: Isopropylidene groups exhibit a strong preference for protecting 1,2-diols over 1,3-diols, which results in the formation of a thermodynamically stable five-membered 1,3-dioxolane ring. This predictable selectivity is a significant advantage in the synthesis of complex polyols like carbohydrates.

-

Orthogonality: The acid-labile nature of the isopropylidene group renders it orthogonal to base-labile protecting groups (e.g., esters), fluoride-labile groups (e.g., silyl ethers), and groups that can be removed by hydrogenolysis (e.g., benzyl ethers). This orthogonality is crucial for the selective deprotection of multiple hydroxyl groups within a complex molecule.

Comparative Analysis of Diol Protecting Groups

The choice of a diol protecting group is contingent upon the specific demands of the synthetic pathway, including stability towards subsequent reaction conditions and the necessity for selective deprotection. Here, we compare the isopropylidene group with two other commonly used classes of diol protecting groups: benzylidene acetals and silyl ethers.

| Protecting Group | Structure | Stability | Cleavage Conditions |

| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to bases, reducing agents, and mild oxidants. | Acidic hydrolysis (e.g., aq. HCl, p-TsOH). |

| Benzylidene Acetal | Cyclic Acetal | Stable to bases and nucleophiles. | Acidic hydrolysis; hydrogenolysis (Pd/C, H₂). |

| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid. |

| Triisopropylsilyl (TIPS) Ether | Silyl Ether | More stable to acid than TBDMS. | Fluoride ions; strong acid (harsher conditions than TBDMS). |

| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | Bulky group providing high stability. | Fluoride ions. |

| 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very stable, often used for selective protection. | Fluoride ions. |

Experimental Protocols

Protection of Diols: Isopropylidenation

The formation of an isopropylidene ketal is typically achieved by reacting the diol with acetone or an acetone equivalent in the presence of an acid catalyst.

Method 1: Using Acetone

This method often requires the removal of water to drive the equilibrium towards product formation.

-

Reagents and Materials:

-

Diol-containing substrate

-

Anhydrous acetone

-

Anhydrous copper sulfate or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the diol substrate in anhydrous acetone.

-

Add anhydrous copper sulfate or the acid catalyst to the solution.

-

Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter off the solid catalyst.

-

Neutralize the filtrate with a mild base (e.g., triethylamine or sodium bicarbonate) if an acid catalyst was used.

-

Remove the solvent under reduced pressure.

-

Purify the resulting isopropylidene-protected diol by column chromatography if necessary.

-

Method 2: Using 2,2-Dimethoxypropane

This is often the method of choice as the byproducts, methanol and acetone, are volatile and can be easily removed, driving the reaction to completion.

-

Reagents and Materials:

-

Diol-containing substrate

-

2,2-Dimethoxypropane

-

Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the diol substrate in the chosen anhydrous solvent.

-

Add 2,2-dimethoxypropane in slight excess.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the catalyst by adding a few drops of a weak base (e.g., triethylamine).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

The crude product can be purified by flash column chromatography.

-

Deprotection of Isopropylidene Ketals

The cleavage of the isopropylidene group is most commonly achieved by acid-catalyzed hydrolysis.

Method 1: Aqueous Acetic Acid

This is a mild method suitable for substrates sensitive to stronger acids.

-

Reagents and Materials:

-

Isopropylidene-protected compound

-

Aqueous acetic acid solution (e.g., 60-80% acetic acid in water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating source (if required)

-

-

Procedure:

-

Dissolve the isopropylidene-protected substrate in the aqueous acetic acid solution.

-

Stir the mixture at room temperature or gently heat to accelerate the reaction. Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the acetic acid with a base such as saturated aqueous sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected diol by column chromatography or recrystallization.

-

Method 2: Catalytic Strong Acid in an Alcoholic Solvent

This method is efficient and often used for less sensitive substrates.

-

Reagents and Materials:

-

Isopropylidene-protected compound

-

Methanol or ethanol

-

Catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the protected compound in methanol or ethanol.

-

Add a catalytic amount of the strong acid.

-

Stir the solution at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a solid base like sodium bicarbonate or an ion-exchange resin.

-

Filter to remove the solid.

-

Remove the solvent under reduced pressure.

-

Purify the product as needed.

-

Quantitative Data on Deprotection Methods

The choice of deprotection reagent can be critical for achieving selectivity and high yields. The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions and efficacy.

| Reagent | Conditions | Substrate Scope | Observations |

| 60% aq. Acetic Acid | Varies (e.g., room temp to mild heat) | General | Mild and effective for selective hydrolysis of terminal isopropylidene groups. |

| Dilute H₂SO₄ or HCl in Methanol | Room temperature | Carbohydrates | Used for selective hydrolysis of terminal isopropylidene ketals. |

| Ferric Chloride on Silica Gel | Chloroform, room temperature | General | Efficient in hydrolyzing only the terminal isopropylidene ketal group. |

| Copper (II) Chloride | Acetonitrile/Water | Carbohydrates | Convenient and efficient for regioselective removal of a terminal isopropylidene ketal. |

| Iodine in Methanol | Room temperature or reflux | General | Temperature-dependent hydrolysis allows for either selective or complete deprotection. |

| Cobalt(II) Chloride Dihydrate | Acetonitrile, 55°C | Carbohydrate derivatives | Efficient for regioselective hydrolysis of terminal isopropylidene ketals. |

| Indium(III) Chloride | Methanol, 60°C | Carbohydrate derivatives | Effective for regioselective hydrolysis of terminal isopropylidene ketals. |

Signaling Pathways and Experimental Workflows

Mechanism of Isopropylidene Ketal Formation (Acid-Catalyzed)

The formation of an isopropylidene ketal from a diol and acetone is an acid-catalyzed process involving the formation of a hemiacetal followed by an intramolecular cyclization.

Caption: Acid-catalyzed formation of an isopropylidene ketal.

Mechanism of Isopropylidene Ketal Deprotection (Acid-Catalyzed Hydrolysis)

The deprotection is the reverse of the formation process, initiated by protonation of one of the ketal oxygens, followed by ring opening and hydrolysis.

Caption: Acid-catalyzed hydrolysis of an isopropylidene ketal.

Experimental Workflow for Protection and Deprotection

A typical workflow involving the use of an isopropylidene protecting group in a multi-step synthesis.

Caption: A simplified workflow for a synthesis involving an isopropylidene protecting group.

Conclusion

The isopropylidene protecting group is a versatile and indispensable tool in modern organic synthesis. Its ease of formation, predictable regioselectivity, and stability under a variety of non-acidic conditions make it an excellent choice for the temporary masking of 1,2- and 1,3-diols. A thorough understanding of its application, as well as the various methods for its introduction and removal, is essential for the design and execution of efficient and successful multi-step syntheses of complex molecules in academic research and drug development.

An In-depth Technical Guide to the Key Reactive Sites on 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneadenosine is a pivotal intermediate in the synthesis of a wide array of adenosine derivatives with significant therapeutic and research applications. The strategic protection of the 2' and 3'-hydroxyl groups of the ribose moiety channels the reactivity towards two primary sites: the 5'-hydroxyl group and the N6-exocyclic amino group of the adenine base. This technical guide provides a comprehensive analysis of the chemical reactivity of these key sites, supported by quantitative data, detailed experimental protocols, and logical diagrams to inform the strategic design and synthesis of novel adenosine-based compounds.

Introduction

Adenosine and its analogues are fundamental components in numerous biological processes and serve as cornerstones in the development of therapeutic agents for a variety of diseases. The synthesis of structurally diverse adenosine derivatives often necessitates the use of protecting groups to achieve regioselectivity. The isopropylidene group, protecting the 2' and 3'-hydroxyls of the ribose sugar, renders this compound a versatile building block, directing chemical modifications to the 5'-hydroxyl and the N6-amino functionalities. Understanding the relative reactivity of these sites is crucial for designing efficient and high-yielding synthetic routes.

Key Reactive Sites and Their Chemical Environment

The two principal reactive sites on this compound are the primary 5'-hydroxyl group and the N6-amino group on the purine ring.

-

5'-Hydroxyl Group: This primary alcohol is a strong nucleophile, readily participating in esterification, etherification, and phosphorylation reactions. Its accessibility and inherent reactivity make it a frequent target for modification.

-

N6-Amino Group: The exocyclic amino group of the adenine base is also nucleophilic, though generally less so than the 5'-hydroxyl group. It can undergo acylation, alkylation, and other modifications. The aromatic nature of the purine ring influences its reactivity.

The relative reactivity of these two sites is a subject of both kinetic and thermodynamic control, influenced by factors such as the nature of the electrophile, solvent, temperature, and the presence of catalysts.

Comparative Reactivity and Regioselectivity

The selective modification of either the 5'-hydroxyl or the N6-amino group is a key challenge and opportunity in the synthesis of adenosine derivatives.

Acidity and Basicity (pKa Values)

| Functional Group | Compound | pKa Value | Reference |

| N1 of Adenine | Adenosine | 3.63 | [1] |

| N6-Amino Group (protonated) | Adenosine | ~4.2 | [2] |

| 2'-Hydroxyl Group | Adenosine | 12.17 | [3] |

| 5'-Phosphate (first ionization) | Adenosine 5'-phosphate | 0.9 | [2] |

| 5'-Phosphate (second ionization) | Adenosine 5'-phosphate | 6.2 | [2] |

Table 1: pKa values of relevant functional groups in adenosine and its derivatives.

The lower pKa of the N1 position indicates it is the primary site of protonation on the adenine ring. The N6-amino group is significantly less basic. The high pKa of the ribose hydroxyls indicates they are weak acids. In this compound, the 5'-hydroxyl is expected to have a pKa similar to that of other primary alcohols.

Kinetic vs. Thermodynamic Control

The outcome of reactions involving both the 5'-OH and N6-NH2 groups can often be directed by applying principles of kinetic and thermodynamic control.

-

Kinetic Control: Reactions performed at lower temperatures and for shorter durations tend to favor the kinetically controlled product, which is formed via the pathway with the lower activation energy. The more nucleophilic 5'-hydroxyl group is often the site of initial, kinetically favored attack.

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may reach equilibrium, favoring the most stable product. In some cases, an initial reaction at the 5'-OH might be reversible, allowing for a slower, thermodynamically favored reaction at the N6-position.

Experimental Protocols for Key Reactions

The following sections provide detailed methodologies for common modifications at the 5'-hydroxyl and N6-amino positions of this compound.

Reactions at the 5'-Hydroxyl Group

The high reactivity of the primary 5'-hydroxyl group allows for a range of selective modifications.

Tosylation is a common method to activate the 5'-hydroxyl group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 5'-O-Tosyl-2',3'-O-isopropylideneadenosine [4]

-

Reactants: this compound, p-toluenesulfonyl chloride (TsCl), pyridine.

-

Procedure:

-

Dissolve this compound in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., chloroform).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

-

Expected Yield: Moderate to high.

Silyl ethers are common protecting groups for hydroxyl functions due to their ease of introduction and removal under specific conditions.

Experimental Protocol: Synthesis of 5'-O-(tert-Butyldimethylsilyl)-2',3'-O-isopropylideneadenosine

-

Reactants: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound and imidazole in anhydrous DMF.

-

Add TBDMSCl to the solution and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

-

-

Expected Yield: High.

Phosphorylation at the 5'-position is a key step in the synthesis of nucleotide analogues.

Experimental Protocol: Synthesis of 5'-O-Phosphoryl-2',3'-O-isopropylideneadenosine

-

Reactants: this compound, phosphoryl chloride (POCl3), triethyl phosphate.

-

Procedure:

-

Dissolve this compound in cold triethyl phosphate.

-

Slowly add phosphoryl chloride with stirring while maintaining a low temperature.

-

Stir the reaction mixture at low temperature for several hours.

-

Quench the reaction by pouring it into a cold aqueous buffer (e.g., sodium bicarbonate solution).

-

Purify the product using ion-exchange chromatography.

-

-

Expected Yield: Variable, dependent on reaction conditions and purification.

Reactions at the N6-Amino Group

Modification of the N6-amino group often requires prior protection of the more reactive 5'-hydroxyl group to ensure selectivity.

Benzoylation of the N6-amino group is a common strategy to protect this site or to introduce functional modifications.

Experimental Protocol: Synthesis of N6-Benzoyl-2',3'-O-isopropylideneadenosine

-

Reactants: this compound, benzoic anhydride, pyridine.

-

Procedure:

-

Suspend this compound in pyridine.

-

Add benzoic anhydride and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.

-

Upon completion, cool the reaction mixture and add a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with chloroform.

-

Wash the combined organic layers with water and brine, then dry over sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by chromatography.

-

-

Expected Yield: Moderate to high.

Competitive Reactions: Acylation with p-Toluyl Chloride

The reaction of this compound with acylating agents like p-toluyl chloride can lead to a mixture of products, highlighting the competitive nature of the reactive sites.

Reaction Scheme:

This reaction demonstrates that under certain conditions, acylation can occur at both the 5'-O and N6 positions, with subsequent reactions such as cyclization also taking place[5]. The distribution of products underscores the need for careful control of reaction conditions to achieve desired selectivity.

Experimental Workflows and Logical Relationships

The strategic modification of this compound often follows a logical workflow to achieve the desired substitution pattern.

Workflow for Selective N6-Modification

To selectively modify the N6-amino group, the more reactive 5'-hydroxyl group is typically protected first.

Workflow for Selective 5'-O-Modification

Due to its higher reactivity, the 5'-hydroxyl group can often be modified selectively without protecting the N6-amino group, particularly under kinetically controlled conditions.

Conclusion

This compound is a cornerstone intermediate in nucleoside chemistry, offering two primary sites for chemical modification: the 5'-hydroxyl and the N6-amino groups. The selective functionalization of these sites is achievable through the careful selection of reagents, reaction conditions, and a strategic application of protecting groups. This guide has provided a detailed overview of the reactivity of these sites, supported by quantitative data and experimental protocols, to empower researchers in the rational design and synthesis of novel adenosine derivatives for a wide range of scientific and therapeutic pursuits. The provided workflows and logical diagrams serve as a strategic roadmap for navigating the synthesis of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2',3'-O-Isopropylideneadenosine, a crucial intermediate in the synthesis of various nucleoside analogs used in drug discovery and development. The procedure involves the selective protection of the 2' and 3' hydroxyl groups of the ribose moiety of adenosine as an isopropylidene acetal. This method is robust, scalable, and yields the desired product in high purity. The protocol is intended for laboratory use by trained chemists.

Introduction

Adenosine and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of modified nucleosides often requires the selective protection of the hydroxyl groups on the ribose sugar. The 2',3'-O-isopropylidene protecting group is widely used due to its ease of introduction, stability under various reaction conditions, and facile removal under mild acidic conditions. This compound serves as a key starting material for modifications at the 5'-hydroxyl group and the purine base. This protocol details a reliable method for the preparation of this compound from adenosine.

Reaction Scheme

Caption: Chemical transformation of Adenosine to this compound.

Experimental Protocol

Materials and Equipment

-

Adenosine

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Anhydrous acetone

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and equipment

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add adenosine (1.0 eq).

-

Solvent and Reagent Addition: Suspend the adenosine in anhydrous acetone. Add 2,2-dimethoxypropane (1.2 eq) to the suspension.

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 eq) to the stirred suspension.

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-12 hours). The formation of a clear solution indicates the progress of the reaction.

-

Quenching: Upon completion, neutralize the reaction mixture by adding solid sodium bicarbonate (NaHCO₃) and stir for an additional 30 minutes.

-

Work-up: Filter the mixture to remove the sodium bicarbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | Adenosine |

| Product | This compound |

| Molecular Formula | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol |

| Typical Yield | 55-90% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 221-222 °C |

| Purity (by HPLC/NMR) | >98% |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

2,2-Dimethoxypropane is flammable and should be handled with care.

-

p-Toluenesulfonic acid is corrosive and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine as a Precursor for Antiviral Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneadenosine is a pivotal precursor in the synthesis of a wide array of nucleoside analogs that exhibit significant antiviral properties. The isopropylidene group serves as a crucial protecting group for the 2' and 3'-hydroxyl moieties of the ribose sugar. This protection strategy allows for selective modifications at other positions of the nucleoside, particularly the 5'-hydroxyl group and the purine base, leading to the development of potent antiviral agents. These modifications are instrumental in designing molecules that can act as chain terminators for viral DNA or RNA synthesis or as inhibitors of key viral enzymes. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of antiviral drug candidates.

Data Presentation: Antiviral Activity of Nucleoside Analogs

The following table summarizes the quantitative data for representative antiviral compounds synthesized using isopropylidene-protected nucleosides. This data is essential for comparing the efficacy and toxicity of different analogs.

| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2',3'-O-Isopropylidene-5-iodouridine | HIV-1 | Jurkat | >30 | >30 | - | [1] |

| 2',3'-O-Isopropylidene-5-iodouridine | HIV-1 | CEM-ss | ~15 | >30 | >2 | [1] |

| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | HIV | T4+ Lymphocytes | ~20 (43% inhibition) | ~100 (23% inhibition) | ~5 | [2] |

| Vidarabine (Ara-A) | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Various | - | - | - | [3] |

| HNC-1664 (Adenosine Analog) | SARS-CoV-2 | Vero E6 | 0.029 | >10 | >344 | [4] |

| ATV006 (GS-441524 prodrug) | SARS-CoV-2 (Delta) | Vero E6 | 0.349 | >10 | >28.6 | [5] |

| ATV006 (GS-441524 prodrug) | SARS-CoV-2 (Omicron) | Vero E6 | 0.106 | >10 | >94.3 | [5] |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/IC50. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

Protocol 1: Synthesis of 5'-Deoxy-5'-aminoadenosine derivatives from this compound

This protocol outlines a general procedure for the modification of the 5'-hydroxyl group, a common strategy in the synthesis of antiviral nucleoside analogs.

Step 1: Tosylation of this compound

-

Dissolve this compound (1 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5'-O-tosyl-2',3'-O-isopropylideneadenosine.

-

Purify the crude product by silica gel column chromatography.

Step 2: Azidation of 5'-O-Tosyl-2',3'-O-isopropylideneadenosine

-

Dissolve the purified 5'-O-tosyl derivative (1 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (3 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.

-

Purify by column chromatography.

Step 3: Reduction of the Azide to an Amine

-

Dissolve the 5'-azido derivative (1 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine.

Step 4: Deprotection of the Isopropylidene Group

-

Dissolve the 5'-amino derivative in a solution of 80% acetic acid in water.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

-

Co-evaporate with toluene to remove residual acetic acid.

-

Purify the final 5'-amino-5'-deoxyadenosine product by recrystallization or column chromatography.

Protocol 2: Antiviral Activity Assay (General Procedure)

This protocol describes a general method for evaluating the antiviral activity and cytotoxicity of the synthesized compounds.

1. Cell Culture and Virus Propagation:

-

Maintain the appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, Jurkat for HIV) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Propagate the virus stock in the host cell line and determine the viral titer (e.g., plaque-forming units/mL or TCID50/mL).

2. Cytotoxicity Assay (CC50 Determination):

-

Seed the host cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with serial dilutions of the synthesized compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a suitable method, such as the MTT or MTS assay.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

3. Antiviral Assay (IC50/EC50 Determination):

-

Seed the host cells in a 96-well plate.